cis-Methyl 3-aminocyclopentanecarboxylate hcl: Differential Activity at GABA(C) Receptors vs. trans-Isomer
In a direct head-to-head comparison, the cis-isomer exhibits a distinct pharmacological profile from its trans-counterpart at recombinant human GABA(C) ρ1 and ρ2 receptors [1]. While both isomers can interact with these targets, their potencies and intrinsic activities differ markedly. The cis-enantiomer (+)-CACP acts as a moderately potent partial agonist (EC50 (ρ1)= 26.1±1.1 μM; EC50 (ρ2)= 20.1±2.1 μM), whereas the trans-enantiomer (+)-TACP is a more potent partial agonist (EC50 (ρ1)= 2.7±0.2 μM; EC50 (ρ2)= 1.45±0.22 μM). Crucially, the other trans-enantiomer, (-)-TACP, is not a partial agonist but a weak antagonist with low intrinsic activity, inhibiting only 56% and 62% of the GABA response at ρ1 and ρ2 receptors, respectively, at a high concentration of 100 μM [1]. This demonstrates that the cis/trans geometry dictates the functional outcome (agonist vs. antagonist) and the magnitude of response.
| Evidence Dimension | Agonist potency (EC50) and intrinsic activity at human GABA(C) receptors |
|---|---|
| Target Compound Data | EC50 (ρ1)= 26.1 μM; EC50 (ρ2)= 20.1 μM (partial agonist) [for (+)-CACP enantiomer of corresponding acid] |
| Comparator Or Baseline | (+)-TACP (trans-isomer): EC50 (ρ1)= 2.7 μM; EC50 (ρ2)= 1.45 μM (partial agonist). (-)-TACP (trans-isomer): weak antagonist (56-62% inhibition at 100 μM). |
| Quantified Difference | (+)-TACP is 9.7x (ρ1) and 13.9x (ρ2) more potent than (+)-CACP. (-)-TACP is functionally an antagonist, unlike the cis-agonist. |
| Conditions | Electrophysiology (two-electrode voltage clamp) on human homomeric ρ1 and ρ2 GABA(C) receptors expressed in Xenopus oocytes [1]. |
Why This Matters
This evidence quantifies the functional switch between partial agonism and antagonism driven by stereochemistry, making cis-methyl 3-aminocyclopentanecarboxylate hcl the essential precursor for developing GABA(C) agonists, whereas the trans-isomer would be selected for antagonist-based programs.
- [1] Chebib, M., Duke, R. K., Allan, R. D., & Johnston, G. A. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. European Journal of Pharmacology, 430(2-3), 185–192. View Source
